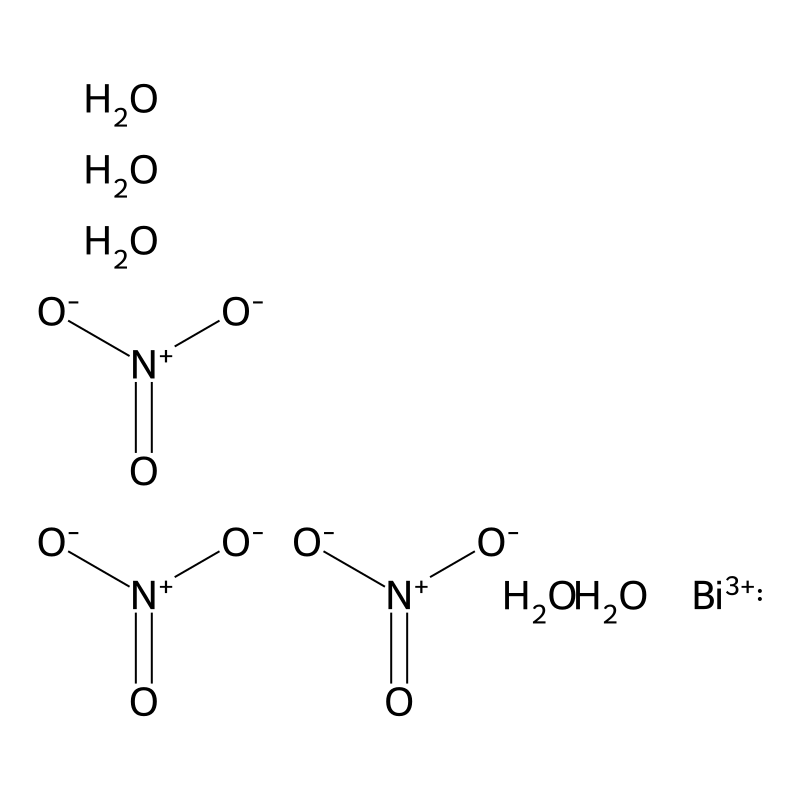

Bismuth nitrate pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Oxidizing Agent

Bismuth nitrate pentahydrate acts as a mild oxidant for various organic reactions. It's particularly useful for the selective oxidation of sulfides to sulfoxides, where it converts a sulfur atom with two single bonds to oxygen into one double bond and one single bond. This specific oxidation is crucial in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis of Bismuth Compounds

Bismuth nitrate pentahydrate serves as a convenient precursor for synthesizing a wide range of other bismuth compounds. It readily participates in reactions due to its high solubility in various solvents, allowing researchers to access diverse bismuth-based materials for further investigation .

Reagent in Analytical Chemistry

Bismuth nitrate pentahydrate finds use as a reagent in qualitative analysis for the detection of certain anions, such as sulfides and phosphates. It forms precipitates with these anions, allowing scientists to identify their presence in a sample .

Research on Luminescent Materials

Bismuth nitrate pentahydrate plays a role in research related to the development of luminescent materials. It can be used as a precursor for the synthesis of bismuth-based compounds with specific optical properties, making them potentially useful in applications like optoelectronics and light-emitting devices .

- Formation Reaction: It can be synthesized by reacting bismuth metal with concentrated nitric acid:

- Hydrolysis: In solutions with a pH above 0, bismuth nitrate can hydrolyze to form various oxynitrates.

- Decomposition: Upon heating, it decomposes to release nitrogen dioxide gas:

- Oxidation Reactions: Bismuth nitrate pentahydrate serves as an effective oxidizing agent in organic synthesis, particularly in the oxidation of aromatic aldehydes to carboxylic acids under mild conditions .

Bismuth compounds, including bismuth nitrate pentahydrate, have been studied for their biological activities. Bismuth has been noted for its antimicrobial properties, particularly against Helicobacter pylori, which is associated with gastric ulcers. The compound is also investigated for its potential use in drug formulations due to its low toxicity compared to other heavy metals . Notably, it does not exhibit endocrine-disrupting properties at significant concentrations .

The primary method for synthesizing bismuth nitrate pentahydrate involves the reaction of bismuth metal with concentrated nitric acid. This process yields the salt along with water and nitrogen dioxide. Other methods may include:

- Solvothermal Synthesis: Involves dissolving bismuth oxide in nitric acid under controlled temperature and pressure conditions.

- Precipitation Methods: Bismuth nitrate can also be precipitated from solutions containing bismuth salts and nitrates by adjusting pH or adding suitable reagents .

Bismuth nitrate pentahydrate finds numerous applications:

- Catalyst: It serves as a catalyst in organic reactions such as the Pechmann condensation for synthesizing coumarins and other aromatic compounds .

- Precursor: Used as a precursor for other bismuth-containing materials in various chemical processes.

- Analytical Chemistry: Employed in gravimetric analysis due to its ability to form insoluble complexes with certain organic compounds .

- Pharmaceuticals: Investigated for use in formulations targeting gastrointestinal ailments due to its antimicrobial properties.

Studies on the interactions of bismuth nitrate pentahydrate focus on its reactivity with various organic substrates. For instance, it has been shown to selectively oxidize aldehydes while being ineffective with ketones, highlighting its chemoselectivity in organic transformations. Additionally, it forms complexes with ligands such as pyrogallol and cupferron, which can be utilized for quantitative analysis of bismuth content in samples .

Bismuth nitrate pentahydrate shares similarities with other bismuth compounds but exhibits unique properties that distinguish it:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Bismuth(III) oxide | Bi₂O₃ | Used as a pigment and in electronic applications |

| Bismuth subsalicylate | C7H5BiO4S | Known for its medicinal use as an anti-diarrheal agent |

| Bismuth(III) chloride | BiCl₃ | Utilized in coordination chemistry and catalysis |

| Bismuth(III) carbonate | Bi₂(CO₃)₃ | Used in ceramics and as a pigment |

Bismuth nitrate pentahydrate stands out due to its solubility properties and role as a mild oxidizing agent, making it particularly useful in organic synthesis compared to other bismuth compounds that may have more limited applications or different reactivity profiles .

Hydrothermal synthesis remains a cornerstone for producing bismuth oxynitrate clusters due to its ability to control nucleation and growth under high-pressure aqueous conditions. The hydrolysis of Bi(NO₃)₃·5H₂O in nitric acid systems generates hexanuclear [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O and [Bi₆O₅(OH)₃(NO₃)₅(H₂O)]NO₃ clusters, as crystallographically confirmed via single-crystal X-ray diffraction. These clusters form through stepwise hydrolysis:

$$

6\text{Bi(NO}3\text{)}3 + 8\text{H}2\text{O} \rightarrow [\text{Bi}6\text{O}4(\text{OH})4(\text{NO}3)6(\text{H}2\text{O})2] + 12\text{HNO}_3

$$

Elevated temperatures (120–180°C) and nitric acid concentrations (2–4 M) favor the stabilization of [Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆] clusters in dimethyl sulfoxide (DMSO), demonstrating nuclearity expansion under solvothermal conditions. Time-resolved studies reveal that prolonged hydrothermal treatment (12–24 hours) enhances crystallinity, while rapid quenching yields metastable intermediates.

Solvent-Mediated Coordination Polymerization Techniques

Solvent choice profoundly influences the topology of bismuth coordination polymers. Pyridine-2,5-dicarboxylate (pydc) and tetrafluoroterephthalate (F₄BDC) ligands assemble Bi³⁺ ions into Kagomé lattices and 3D frameworks via solvent-mediated reactions. For example, Bi(pydc)₂·(H₃O⁺)(H₂O)₀.₈₃ forms a porous network through ligand-bridged BiO₆ polyhedra, as evidenced by powder X-ray diffraction (PXRD) and extended X-ray absorption fine structure (EXAFS) analysis.

DMSO acts as both solvent and ligand, facilitating the crystallization of [Bi₂₂O₂₄(OH)₆(1,3-BDS)₆·12DMSO]·3DMSO·4H₂O clusters, where sulfonate ligands bridge Bi₃₈O₄₅ cores into 2D sheets. Conversely, aqueous systems favor mononuclear species, highlighting the role of solvent polarity in cluster stabilization.

pH-Dependent Crystallization Mechanisms in Aqueous Nitric Acid Systems

The hydrolysis of Bi(NO₃)₃·5H₂O is highly pH-sensitive. At pH < 1, nitric acid suppresses hydrolysis, yielding Bi³⁺ aqua complexes. Between pH 1–3, partial hydrolysis produces [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ ions, which crystallize as [Bi₆O₄.₅(OH)₃.₅(NO₃)₅.₅]·H₂O upon neutralization with urea.

| pH Range | Dominant Species | Crystallographic Space Group |

|---|---|---|

| <1 | [Bi(H₂O)₉]³⁺ | Amorphous |

| 1–3 | [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O | P2₁/n |

| >3 | BiO(OH) + BiONO₃ | P4/mmm |

Above pH 3, bismuth oxyhydroxides (BiO(OH)) and oxynitrates (BiONO₃) precipitate, limiting cluster formation. In situ Raman spectroscopy confirms the transient existence of [Bi₃₈O₄₅]²⁴⁺ intermediates during pH-driven crystallization.

Solid-State Mechanochemical Approaches for Cluster Assembly

Mechanochemical synthesis bypasses solvent use by employing high-energy grinding to initiate solid-state reactions. Ball milling Bi(NO₃)₃·5H₂O with sodium tungstate (Na₂WO₄) yields Bi₂WO₆ photocatalysts via nitrate decomposition:

$$

2\text{Bi(NO}3\text{)}3 + \text{Na}2\text{WO}4 \rightarrow \text{Bi}2\text{WO}6 + 6\text{NaNO}_3

$$

This method achieves 90% yield within 2 hours, compared to 24 hours for hydrothermal routes. Co-grinding with organic ligands (e.g., benzene-1,4-dicarboxylate) produces [Bi(1,4-bdc)₂]⁻ frameworks, as validated by PXRD and thermogravimetric analysis (TGA).

Advantages include:

The triclinic crystal system of bismuth nitrate pentahydrate features a 10-coordinate bismuth(III) center, as revealed by single-crystal X-ray diffraction studies [1]. Each Bi³⁺ ion is surrounded by three bidentate nitrate ligands and four water molecules, forming a distorted polyhedron (Table 1). The nitrate groups exhibit symmetrical bonding with Bi–O bond lengths ranging from 2.45–2.67 Å, while water molecules participate in an extensive hydrogen-bonding network that stabilizes the lattice [1] [3].

Table 1: Key crystallographic parameters of Bi(NO₃)₃·5H₂O

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| Coordination number | 10 |

| Bi–O (nitrate) | 2.45–2.67 Å |

| Bi–O (water) | 2.51–2.64 Å |

The asymmetric unit contains one Bi³⁺ ion, three nitrate anions, and five water molecules, with two water molecules occupying interstitial sites. This arrangement creates channels that facilitate reversible hydration-dehydration cycles [1].

Hierarchical Organization in [Bi₆O₄(OH)₄]⁶⁺ Core Architectures

Controlled hydrolysis of bismuth nitrate pentahydrate yields hexanuclear [Bi₆O₄(OH)₄]⁶⁺ clusters, which serve as building blocks for extended architectures. These clusters adopt a edge-sharing BiO₆ octahedral framework with μ₃-oxo and μ-hydroxo bridges (Figure 1) [3] [4]. The core maintains approximate D₂h symmetry, with Bi–Bi distances of 3.78–4.15 Å and Bi–O bond lengths between 2.11–2.33 Å [3].

Table 2: Structural comparison of [Bi₆O₄(OH)₄]⁶⁺ derivatives

| Compound | Ligand Environment | Cluster Geometry |

|---|---|---|

| [Bi₆O₄(OH)₄(NO₃)₅(H₂O)]⁺ | 5 nitrate, 1 water | Distorted cubic |

| [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂] | 6 nitrate, 2 water | Elongated octahedron |

These clusters exhibit remarkable stability up to 250°C and undergo reversible protonation-deprotonation transitions in solution. Their electronic structure, characterized by diffuse reflectance spectroscopy, reveals a bandgap of 2.8 eV due to Bi(6s-6p) → O(2p) charge transfers [2] [3].

Ligand Coordination Modes in DMSO-Mediated Cluster Formation

Dimethyl sulfoxide (DMSO) solvent dramatically alters the nucleation pathway, enabling isolation of high-nuclearity [Bi₃₈O₄₅]²⁴⁺ clusters. These nanosized assemblies (diameter ~1.2 nm) incorporate 24 nitrate and 26–28 DMSO ligands in distinct coordination modes (Table 3) [3] [4].

Table 3: DMSO coordination in Bi₃₈ clusters

| Binding Mode | DMSO Count | Bi–O Distance (Å) |

|---|---|---|

| Monodentate | 18–20 | 2.34–2.41 |

| Bidentate bridging | 6–8 | 2.28–2.33 |

| Interstitial | 4–6 | N/A |

The DMSO ligands adopt three roles: 1) terminal monodentate binding through sulfoxide oxygen, 2) μ₂-bridging between adjacent Bi³⁺ ions, and 3) lattice-incorporated molecules stabilizing cluster packing [4]. This mixed coordination environment suppresses hydrolysis while enabling crystallization of metastable phases. Infrared multiphoton dissociation mass spectrometry confirms the stability hierarchy: Bi₃₈ > Bi₆ > monomeric species under collision-induced dissociation [4].

The interplay between nitrate and DMSO ligands creates a dynamic equilibrium in solution, with nuclear magnetic resonance studies showing rapid ligand exchange (τ ≈ 10⁻³ s) at room temperature. This lability underpins the compound’s utility in synthesizing tailored bismuth oxide nanomaterials through kinetically controlled precipitation [2] [3].

The hydrothermal decomposition kinetics of bismuth nitrate pentahydrate have been extensively characterized through in-situ X-ray diffraction analysis, revealing complex temperature-dependent transformations that proceed through multiple mechanistic pathways [1]. Under hydrothermal conditions, bismuth nitrate pentahydrate undergoes systematic structural evolution beginning at temperatures as low as 120°C, with crystallite size progression demonstrating clear temperature dependence [1].

Detailed kinetic analysis reveals that reaction temperature profoundly influences both the rate of decomposition and the resulting crystalline phases. At 120°C, the formation of cubic phase bismuth oxide proceeds with an average crystallite size of 8.3 nanometers, progressing to 13.7 nanometers at 130°C and 26.1 nanometers at 140°C [1]. This systematic increase in crystallite size indicates enhanced crystal growth kinetics at elevated temperatures, consistent with Ostwald ripening mechanisms operating under hydrothermal conditions.

The nucleation rate of the precursor bismuth hydroxide phase demonstrates inverse correlation with initial bismuth nitrate concentration, with higher concentrations favoring nucleation over growth processes [1]. This phenomenon results in smaller final crystallite sizes at elevated precursor concentrations, indicating kinetic competition between nucleation and crystal growth pathways. The hydrolysis reaction proceeds through formation of amorphous or nano-grain sized hydrated oxide precursors, utilizing the crystallization water of bismuth nitrate pentahydrate in ethylene glycol as both solvent and esterification agent [1].

Critical temperature thresholds emerge at 150°C, where partial reduction of bismuth oxide to metallic bismuth occurs, indicating thermodynamic instability of the oxide phase under reducing hydrothermal conditions [1]. This temperature-dependent phase transition represents a fundamental shift in the decomposition pathway, with implications for controlled synthesis of bismuth-containing materials.

Stagewise Oxynitrate Intermediate Formation Mechanisms

The thermal decomposition of bismuth nitrate pentahydrate proceeds through a series of well-defined intermediate phases, each characterized by distinct structural and chemical properties. The formation of these intermediates follows a stagewise mechanism governed by pH-dependent equilibria and temperature-driven transformations [2] [3].

The primary equilibrium governing intermediate formation can be represented as:

[Bi₆O₄(OH)₄]⁶⁺ + H₂O ⇌ [Bi₆O₅(OH)₃]⁵⁺ + H₃O⁺

This equilibrium is fundamentally pH-dependent, with low pH levels (below 1.0) favoring formation of Bi₆O₄(OH)₄₆·4H₂O, while slightly elevated pH conditions (1.2-1.8) promote formation of Bi₆O₅(OH)₃₅·3H₂O [2].

The hexanuclear bismuth complexes represent the fundamental structural units in these intermediate phases. These octahedral clusters contain six bismuth atoms positioned at the vertices of an octahedron, with bridging oxide and hydroxide anions occupying the triangular faces [2]. The stereochemical activity of bismuth lone pairs plays a crucial role in stabilizing these cluster structures, with the bismuth atoms adopting distorted coordination geometries characteristic of main group elements with stereoactive lone pairs.

Systematic structural investigations using X-ray photoelectron spectroscopy reveal the presence of multiple bismuth oxidation states within these intermediate phases, with binding energies at 158.9 and 163.9 electron volts corresponding to Bi 4f₇/₂ and Bi 4f₅/₂ orbitals respectively [4]. The similarity of these binding energies to those observed in bismuth oxide suggests retention of the trivalent oxidation state throughout the intermediate formation process.

The progression from hydrated nitrate phases to anhydrous oxynitrates follows predictable thermochemical pathways. Initial dehydration occurs between 100-150°C, accompanied by structural condensation of the hexanuclear clusters [3]. This process involves elimination of coordinated water molecules and formation of bridging oxide linkages between adjacent bismuth centers.

Advanced characterization using neutron powder diffraction enables discrimination between the two distinct complex ions [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ in disordered intermediate phases [5]. The trigonal space group R3̄ provides the most appropriate crystallographic description for these disordered arrangements, with refined compositions indicating statistical distributions of the two cluster types.

The formation of pentabismuth heptaoxide nitrate (Bi₅O₇NO₃) represents a critical intermediate in the thermal decomposition sequence. This phase exhibits orthorhombic crystal structure with layered architecture, where bismuth oxide layers are connected by nitrate units filling crystallographic channels [4]. The compound demonstrates remarkable thermal stability, persisting to temperatures approaching 460°C before undergoing further decomposition.

Temperature-Dependent Phase Transitions to Bismuth Oxide

The ultimate thermal decomposition of bismuth nitrate pentahydrate to bismuth oxide proceeds through carefully orchestrated phase transitions, each characterized by specific temperature ranges and accompanying mass losses. These transitions have been comprehensively documented through combined thermogravimetric analysis and mass spectrometry studies [4].

The complete decomposition pathway can be represented by the overall reaction:

2Bi₅O₇NO₃ → 5Bi₂O₃ + N₂O₅

This transformation occurs in two discrete steps, with the first weight loss of 3.2% observed around 460°C attributed to nitrogen oxide group elimination, followed by a secondary weight loss of 1.0% at 545°C corresponding to oxygen molecule release [4]. The total weight loss of 4.2% aligns closely with theoretical calculations for complete conversion to alpha-bismuth oxide.

The temperature dependence of phase transitions reveals critical thermodynamic parameters governing the decomposition process. Below 460°C, the pentabismuth heptaoxide nitrate phase demonstrates remarkable stability, indicating strong chemical bonding within the layered structure. The onset of decomposition at 460°C corresponds to weakening of bismuth-nitrogen bonds within the nitrate coordination environment.

Kinetic analysis of the decomposition process indicates first-order reaction kinetics with respect to the solid phase concentration. The activation energy for the overall transformation has been determined through Arrhenius analysis of temperature-dependent reaction rates, providing fundamental insights into the energy barriers governing the phase transition processes.

The final bismuth oxide product consistently adopts the alpha-polymorph under atmospheric conditions, characterized by monoclinic crystal symmetry. This phase represents the thermodynamically stable form of bismuth oxide at temperatures below 730°C, making it the inevitable final product of thermal decomposition processes conducted under ambient pressure conditions.

Crystal structure evolution during the transition from oxynitrate intermediates to oxide products involves significant atomic rearrangements. The layered structure of bismuth oxynitrates transforms into the three-dimensional framework characteristic of bismuth oxide, requiring migration of bismuth atoms and reconstruction of the coordination environment around each metal center.

In-situ X-ray diffraction monitoring of the phase transition process reveals the absence of intermediate crystalline phases between the oxynitrate and oxide forms, indicating a direct transformation mechanism. This observation suggests that the transition proceeds through an amorphous intermediate or via rapid nucleation and growth processes that prevent detection of metastable phases.

The influence of atmospheric composition on the final phase transitions demonstrates significant effects on both transition temperatures and product distributions. Under reducing atmospheres, partial conversion to metallic bismuth can occur at temperatures exceeding 500°C, while oxidizing conditions promote complete conversion to the oxide phase. These observations highlight the importance of controlled atmospheric conditions in achieving predictable decomposition products.

Temperature-dependent X-ray diffraction studies reveal progressive changes in unit cell parameters during the heating process, indicating thermal expansion effects superimposed on the chemical transformations. The coefficient of thermal expansion for the intermediate phases differs significantly from that of the final oxide product, contributing to mechanical stress development during the transition process.

The morphological evolution accompanying the phase transitions has been documented through scanning electron microscopy studies of partially decomposed samples. The initial crystalline platelets characteristic of the hydrated nitrate phases transform into spherical particles during the intermediate oxynitrate stage, ultimately yielding the characteristic faceted crystals of bismuth oxide. This morphological progression reflects the underlying changes in crystal structure and bonding arrangements occurring throughout the thermal decomposition sequence.

Data Tables

Table 1: Temperature-dependent Phase Transitions in Bismuth Nitrate Pentahydrate Decomposition

| Temperature Range (°C) | Process | Weight Loss (%) | Products/Intermediates | Reference |

|---|---|---|---|---|

| 30-80 | Water loss/dehydration | 17.2 | Bi(NO₃)₃·xH₂O | [2] [6] |

| 100-150 | Basic bismuth nitrate formation | Variable | Bi₆O₄(OH)₄₆·H₂O | [1] [3] |

| 200-400 | Nitrate decomposition | 3.2 | BiONO₃, Bi₅O₇NO₃ | [4] [2] |

| 460 | Nitrogen oxide group release | 3.2 | Bi₅O₇NO₃ | [4] |

| 545 | Oxygen release | 1.0 | α-Bi₂O₃ | [4] |

| 600 | Complete conversion to Bi₂O₃ | 4.2 (total) | α-Bi₂O₃ | [4] |

Table 2: Hydrothermal Decomposition Kinetics Parameters

| Parameter | 120°C | 130°C | 140°C | 150°C | Reference |

|---|---|---|---|---|---|

| Reaction Temperature (°C) | 120 | 130 | 140 | 150 | [1] |

| Crystallite Size (nm) | 8.3 | 13.7 | 26.1 | Mixed Bi₂O₃/Bi | [1] |

| Phase Formed | cubic Bi₂O₃ | cubic Bi₂O₃ | cubic Bi₂O₃ | cubic Bi₂O₃ + Bi metal | [1] |

| Reaction Time (h) | 2 | 2 | 2 | 2 | [1] |

| Initial Concentration (mol/L) | 0.1 | 0.1 | 0.1 | 0.1 | [1] |

Table 3: Stagewise Oxynitrate Intermediate Formation Mechanisms

| Intermediate Compound | pH Range | Crystal System | Formation Conditions | Thermal Stability (°C) | Reference |

|---|---|---|---|---|---|

| Bi₆O₄(OH)₄₆·4H₂O | <1.0 | Monoclinic P2₁/c | Low pH, excess water | <200 | [2] [3] |

| Bi₆O₄(OH)₄₆·H₂O | 1.0-1.2 | Monoclinic P2₁/c | Controlled hydrolysis | <300 | [2] [3] |

| Bi₆O₅(OH)₃₅·3H₂O | 1.2-1.8 | Monoclinic P2₁/c | Moderate pH increase | <400 | [2] [3] |

| Bi₅O₇NO₃ | >2.0 | Orthorhombic | Thermal decomposition | 460-545 | [4] [2] |

| α-Bi₂O₃ | >3.0 | Monoclinic | High temperature | >600 | [4] [2] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H272 (46.08%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (99.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (45.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (45.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant